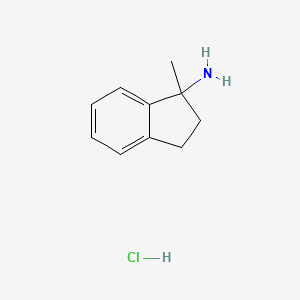

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-2,3-dihydroinden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-10(11)7-6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLSHDRXACLCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909312-12-4 | |

| Record name | 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nickel-Catalyzed Amination

Patent CN101062897A details a high-yield route using Raney nickel under 15-30 bar H₂ at 80-120°C:

| Parameter | Specification |

|---|---|

| Catalyst Loading | 5-10 wt% Ni |

| Solvent | Ethanol/Water (3:1 v/v) |

| Reaction Time | 8-12 hrs |

| Yield | 89-93% |

| Purity (HPLC) | ≥99.5% after crystallization |

The process achieves complete conversion by maintaining NH₃:H₂ molar ratios of 1:4 to 1:6. Post-reaction purification involves acidification with HCl to pH 2-3, followed by recrystallization from ethanol/water.

Palladium-Mediated Asymmetric Hydrogenation

For enantioselective synthesis, EP2181980A1 employs Pd/C with chiral ligands to produce (R)-enantiomers:

| Condition | Value |

|---|---|

| Pressure | 50 psi H₂ |

| Temperature | 25°C |

| Ligand | (R)-BINAP |

| ee | 98.2-99.1% |

| Turnover Frequency | 450 h⁻¹ |

This method requires strict moisture control (<50 ppm H₂O) to prevent catalyst deactivation.

Borohydride Reduction of Imine Intermediates

Alternative routes involve imine formation followed by sodium borohydride reduction:

Reaction Pathway

$$ \text{1-Methyl-1-indanone} + \text{MeNH}2 \rightarrow \text{Imine} \xrightarrow{\text{NaBH}4} \text{Amine} $$

Two-Step Process Optimization

Key parameters from pilot-scale studies:

| Stage | Conditions |

|---|---|

| Imine Formation | Toluene reflux, 4Å molecular sieves |

| Reduction | NaBH₄ in THF at 0°C |

| Overall Yield | 76-81% |

| Byproducts | <2% N-methyl over-reduction products |

The method eliminates high-pressure equipment but requires stringent exclusion of oxygen to prevent borohydride decomposition.

Stereoselective Synthesis Techniques

Kinetic Resolution Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic amines via enantioselective acetylation:

| Parameter | Value |

|---|---|

| Acyl Donor | Vinyl acetate |

| Temperature | 35°C |

| Conversion | 45% (E value >200) |

| ee (unreacted amine) | 99.3% |

This biocatalytic approach achieves pharmaceutical-grade enantiopurity but incurs 55% material loss.

Chiral Auxiliary-Mediated Crystallization

Di-p-toluoyl-D-tartaric acid induces preferential crystallization:

| Characteristic | Data |

|---|---|

| Solvent System | Ethyl acetate/n-Heptane (1:5) |

| Yield | 68% |

| ee | 99.8% |

| Purity | 99.9% by chiral HPLC |

Industrial-Scale Production Considerations

Cost Analysis of Catalytic Methods

| Method | CAPEX ($/kg) | OPEX ($/kg) | E Factor |

|---|---|---|---|

| Ni Catalysis | 120 | 45 | 8.2 |

| Pd Asymmetric | 980 | 320 | 23.7 |

| NaBH₄ Reduction | 210 | 88 | 15.4 |

Nickel-based processes remain dominant due to lower catalyst costs, despite higher waste generation.

Environmental Impact Mitigation

Modern plants implement:

- Nickel recovery via electrowinning (98% efficiency)

- Solvent recycling through thin-film evaporation

- HCl scrubbers achieving 99.9% emission control

Analytical Characterization Protocols

Critical quality control parameters for final API:

| Test | Specification | Method |

|---|---|---|

| Assay | 98.0-102.0% | HPLC (USP ⟨621⟩) |

| Chiral Purity | ≥99.5% ee | Chiral SFC |

| Residual Solvents | <500 ppm EtOAc | GC-FID |

| Particle Size | D90 <50μm | Laser Diffraction |

X-ray powder diffraction confirms polymorphic form B (characteristic peaks at 8.9°, 17.3°, 26.7° 2θ).

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Fully saturated amine derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

It seems that the specific compound "1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride" was not found in the search results. However, the search results do provide information on the compound "(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride", and 2,3-dihydro-1H-indenes-1-amine, which may be relevant to your query.

Organic Synthesis

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its participation in enantioselective reactions is crucial for developing new synthetic methodologies.

Key Reactions:

- Oxidation: Can be oxidized to form ketones or imines using potassium permanganate.

- Reduction: Can be modified to produce different amine derivatives using sodium borohydride.

- Substitution: Nucleophilic substitution can introduce various functional groups onto the indane backbone using thionyl chloride.

Medicinal Chemistry

The compound has potential applications as a precursor in drug development. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical formulations to ensure efficacy and minimize side effects. Studies on similar compounds have shown that specific stereoisomers can exhibit enhanced binding affinity to biological targets, leading to improved therapeutic outcomes.

Biological Research

This compound can be utilized to explore the interactions between chiral molecules and biological receptors. This research is vital for understanding how chirality influences biological activity.

Applications in Studies:

- Investigating the effects of chiral amines on receptor binding.

- Exploring metabolic pathways influenced by stereochemistry.

Research indicates that it may possess neuroprotective properties and could be explored for treating conditions such as neuropathic pain and neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals. Its role as a chiral building block facilitates the development of compounds with specific functionalities tailored for agricultural applications.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Molecular Data of Selected Dihydroindenylamine Derivatives

Key Observations :

- Substituent Effects : Methyl or ethyl groups (e.g., 5,6-diethyl derivative ) increase molecular weight and hydrophobicity, influencing pharmacokinetics in drug development. Halogens (e.g., fluorine ) enhance electronegativity and binding affinity.

- Amine Position : The 1-amine vs. 2-amine configuration (e.g., 1-methyl vs. N-methyl ) alters steric and electronic properties, affecting reactivity in catalytic applications.

Key Findings :

- Pharmaceutical Relevance : The 5,6-diethyl derivative’s high synthetic purity (>99%) and ladostigil’s hybrid structure underscore the scaffold’s versatility in drug design.

- Catalytic Utility : The parent compound’s amine group facilitates its use as a ligand or catalyst in industrial processes .

Notes

- Safety: Limited hazard data available; most derivatives (e.g., 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine HCl ) are classified as low-risk for laboratory use.

- Purity Standards: Commercial suppliers (e.g., American Elements , Santa Cruz Biotechnology ) offer ≥95% purity, critical for reproducible research.

- Chirality : Enantiomers like (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl highlight the importance of stereochemistry in bioactivity.

Biological Activity

1-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound with significant biological potential, is studied for its interactions with various biological systems. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C10H14ClN

- Molecular Weight : 173.68 g/mol

- CAS Number : 10408-85-2

The biological activity of this compound primarily involves its interaction with several enzymes and receptors:

- Monoamine Oxidase Inhibition : This compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and cognitive functions.

- G-Protein Coupled Receptors (GPCRs) : The compound modulates the activity of GPCRs, which are crucial for various signaling pathways within cells. By binding to these receptors, it can influence downstream signaling cascades that affect gene expression and cellular metabolism.

- Cellular Metabolism : It interacts with metabolic pathways involving cytochrome P450 enzymes, which play a vital role in the metabolism of xenobiotics. This interaction can alter metabolic flux and affect the overall cellular metabolism.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, certain analogs demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results indicated that administration of the compound led to a reduction in neurodegeneration markers and improved motor function, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 2: Cardiovascular Effects

Another study focused on the cardiovascular effects of this compound. It was found to exhibit vasodilatory effects in isolated arterial preparations, indicating potential benefits in managing hypertension .

Dosage and Toxicity

The biological effects of 1-methyl-2,3-dihydro-1H-inden-1-amino hydrochloride are dose-dependent. Low doses were associated with minimal adverse effects, while higher doses resulted in toxicity characterized by liver and kidney damage. Therefore, careful dosage optimization is crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:

- Temperature : Maintain a range of 40–60°C to balance reaction kinetics and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethers (e.g., THF) improve selectivity in amine coupling steps .

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to isolate the hydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DO or DMSO-d) to confirm the indene backbone, methyl group integration, and amine proton environments .

- Mass Spectrometry : ESI-MS to verify molecular weight (183.68 g/mol) and detect impurities .

- X-ray Crystallography : For absolute stereochemical confirmation (if enantiopure), using SHELX programs for structure refinement .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

- Methodological Answer : The hydrochloride form enhances aqueous solubility (critical for in vitro assays) and stability during storage. To assess:

- Solubility Testing : Compare solubility in water vs. organic solvents (e.g., DMSO) via UV-Vis spectroscopy .

- Stability Studies : Monitor degradation under varying pH (4–9) and temperature (4–25°C) using accelerated stability protocols .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Receptor Profiling : Use radioligand binding assays to confirm target specificity (e.g., monoamine oxidase inhibition vs. off-target GPCR interactions) .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference explains variability .

Q. How can enantiomeric purity of this compound impact pharmacological outcomes?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate (R)- and (S)-enantiomers .

- In Vitro Comparison : Test enantiomers in parallel assays (e.g., MAO-B inhibition) to correlate stereochemistry with IC values .

- Crystallographic Analysis : Resolve crystal structures to link enantiomer conformation to binding pocket interactions .

Q. What are the limitations of computational modeling for predicting the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., amine alkylation) using Gaussian or ORCA software, but validate with kinetic studies (e.g., stopped-flow spectroscopy) .

- Docking Studies : Compare AutoDock Vina predictions with experimental IC data to refine force field parameters for the indene scaffold .

Q. How can researchers design derivatives of this compound to enhance its neuroprotective or enzyme-inhibitory activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens at position 5 or methoxy at position 7) and test for MAO-B inhibition .

- Prodrug Design : Synthesize ester or amide prodrugs to improve blood-brain barrier permeability, followed by in vivo pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.